molecular formula C14H22N2S B11797885 2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine

2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11797885
M. Wt: 250.41 g/mol
InChI Key: CJOBJSYONVQAGN-UHFFFAOYSA-N
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Description

2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a tert-butylthio group and at the 5-position with a 1-methylpyrrolidin-2-yl moiety.

Properties

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

2-tert-butylsulfanyl-5-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C14H22N2S/c1-14(2,3)17-13-8-7-11(10-15-13)12-6-5-9-16(12)4/h7-8,10,12H,5-6,9H2,1-4H3

InChI Key

CJOBJSYONVQAGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C2CCCN2C

Origin of Product

United States

Preparation Methods

Pyridine Core Assembly

The synthesis begins with 6-methylnicotinic acid derivatives as starting materials. Methyl 6-methylnicotinate is condensed with vinylpyrrolidone in toluene under reflux (110°C) using sodium tert-butoxide as a base, yielding a 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone intermediate.

Reaction conditions:

ParameterSpecification
SolventToluene
Temperature110°C (reflux)
CatalystSodium tert-butoxide
Reaction time8 hours
Yield78–85% (crude)

Hydrolytic Ring Closure

The intermediate undergoes hydrolysis with 36% hydrochloric acid at 88–130°C to form 5-(4,5-dihydro-1H-pyrrol-2-yl)-2-methylpyridine. Acidic conditions facilitate cyclization while preserving the methyl group.

Critical parameters:

  • Acid concentration: ≥30% HCl

  • Temperature: 88–130°C

  • Monitoring: LC-MS for reaction completion

Thiolation with tert-Butylthio Groups

The tert-butylthio group is introduced via nucleophilic aromatic substitution (SNAr) using tert-butylthiol in the presence of a copper(I) catalyst. Alternatives include:

  • Thiol-ene click chemistry : Reacting a brominated pyridine precursor with tert-butylthiol under UV light.

  • Buchwald-Hartwig coupling : Palladium-catalyzed cross-coupling with tert-butyl disulfide.

Optimized thiolation protocol:

ComponentQuantity/Parameter
Bromopyridine1.0 eq
tert-Butylthiol1.2 eq
CatalystCuI (5 mol%)
Ligand1,10-Phenanthroline (10 mol%)
SolventDMF
Temperature100°C
Yield62–68%

Synthetic Route 2: Convergent Approach via Preformed Modules

Independent Synthesis of tert-Butylthio-Pyridine

A separate pathway involves preparing 2-(tert-butylthio)pyridine derivatives through:

  • Direct sulfenylation : Treating 2-mercaptopyridine with tert-butyl bromide under basic conditions.

  • Oxidative coupling : Using tert-butyl disulfide with pyridine-lithium intermediates.

Example:
2-Lithiopyridine+(tert-BuS)2THF, -78°C2-(tert-BuS)pyridine\text{2-Lithiopyridine} + (\text{tert-BuS})_2 \xrightarrow{\text{THF, -78°C}} \text{2-(tert-BuS)pyridine}
Yield: 70–75% after column purification.

Palladium-Catalyzed Coupling with Pyrrolidine

The preformed tert-butylthio-pyridine undergoes Negishi coupling with a zincated 1-methylpyrrolidine derivative:

2-(tert-BuS)pyridine-Br+Zn-1-methylpyrrolidinePd(PPh3)4Target compound\text{2-(tert-BuS)pyridine-Br} + \text{Zn-1-methylpyrrolidine} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Target compound}

Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 60°C

  • Catalyst loading: 2 mol%

  • Yield: 55–60%

Stereochemical Control in Methylpyrrolidine Installation

Asymmetric Hydrogenation

Chiral 1-methylpyrrolidine moieties are introduced via hydrogenation of prochiral dihydropyrrole intermediates using Rhodium-DuPhos complexes :

ParameterSpecification
Substrate5-(4,5-dihydro-1H-pyrrol-2-yl)-2-methylpyridine
CatalystRh-(R,R)-DuPhos (1 mol%)
Pressure50 psi H₂
SolventMeOH
Enantiomeric excess92–96%

Post-hydrogenation methylation with formaldehyde and formic acid achieves N-methylation without racemization.

Purification and Analytical Validation

Chromatographic Techniques

  • Silica gel chromatography : Eluent = Hexane:EtOAc (4:1) for tert-butylthio intermediates.

  • Chiral HPLC : Chiralpak IC column for enantiopurity assessment (≥99% ee).

Spectroscopic Data

Key characterization for final product:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-Bu), 2.34 (s, 3H, N-CH₃), 2.60–2.75 (m, 4H, pyrrolidine).

  • HRMS : m/z calculated for C₁₅H₂₂N₂S [M+H]⁺: 277.1578, found: 277.1575.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StereocontrolScalability
Sequential route45–5098.5ModerateIndustrial
Convergent route55–6099.2HighLab-scale
Asymmetric H₂68–7299.8ExcellentPilot-scale

Industrial-Scale Considerations

Patent CN115611857A discloses a kilogram-scale process using continuous flow reactors for the hydrolysis and methylation steps, achieving 96% yield with GC purity >99.5%. Critical factors include:

  • In-line pH monitoring during aqueous workups.

  • Short residence times (<5 minutes) in high-temperature zones to prevent sulfur oxidation.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Pharmacological Activity

Research indicates that 2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine exhibits significant pharmacological properties, particularly as a potential therapeutic agent. Its derivatives have been studied for their effects on various biological targets.

  • CETP Inhibition : A study highlighted the compound's role as a cholesterol ester transfer protein (CETP) inhibitor, which is crucial for managing cardiovascular diseases. The inhibition of CETP can lead to increased HDL cholesterol levels, thus promoting cardiovascular health .

Anticancer Activity

The compound has shown promise in anticancer research. A series of pyrrolidine derivatives, including those related to 2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine, were evaluated for their cytotoxic effects against cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AM-Hela10
Compound BChang Liver>50

In vitro studies demonstrated that some derivatives had a cytotoxic effect twice that of the reference drug tamoxifen, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound's derivatives have also been investigated for antimicrobial activity. Certain pyrrolidine-containing compounds displayed effective suppression of bacterial biofilm formation, which is critical in treating infections caused by biofilm-forming bacteria.

CompoundMicroorganismMIC (µM)Reference
Compound CPseudomonas aeruginosa0.21
Compound DEscherichia coli0.25

These findings suggest that such compounds could be developed into new antimicrobial agents targeting resistant strains of bacteria.

Agrochemical Applications

The unique properties of 2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine derivatives have led to their exploration in agrochemicals, particularly as pesticides and herbicides. The compound's ability to interact with specific biological pathways in plants and pests makes it a candidate for further development in agricultural applications.

Material Science Applications

In material science, this compound's unique structure allows it to act as a precursor for synthesizing novel materials with specific electronic or optical properties. Research into its polymerization potential could lead to advancements in creating functional materials for electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogues :

  • 2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2): Features a methylthio group at position 2 and fluorine at position 5.
  • 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoro-4-iodopyridine : Contains a pyrrolidine substituent at position 2 and a silyl-protected hydroxyl group. The 1-methylpyrrolidin-2-yl group in the target compound lacks silyl protection, suggesting differences in synthetic strategies and stability under acidic/basic conditions .

Electronic Effects :

  • The tert-butylthio group is a strong electron-donating substituent due to the sulfur atom’s lone pairs, which may activate the pyridine ring toward electrophilic substitution. In contrast, sulfonyl groups (e.g., in ’s indole derivatives) are electron-withdrawing, leading to contrasting reactivity .

Physicochemical Properties

  • Lipophilicity : The tert-butylthio group increases logP compared to methylthio or hydroxyl analogues, as observed in ’s pyridine derivatives. This property could enhance membrane permeability in biological systems .
  • Melting Points and Solubility : Pyrrolidine-containing compounds (e.g., ’s ester derivatives) often exhibit lower melting points due to conformational flexibility. The rigid pyridine core in the target compound may counteract this, leading to higher crystallinity .

Data Tables

Table 1: Comparison of Substituent Effects

Compound 2-Substituent 5-Substituent Key Properties Reference
Target Compound tert-Butylthio 1-Methylpyrrolidin-2-yl High lipophilicity, steric bulk
2-Fluoro-5-(methylthio)pyridine Methylthio Fluorine Moderate reactivity, lower logP
2-(tert-Butyl)-6-hydroxy-naphthyridine tert-Butyl Hydroxy Acid-labile, polar
(R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-1H-indole N/A (1-Methylpyrrolidin-2-yl)methyl Pharmacopeial relevance

Q & A

Q. Table 1. Key Spectral Benchmarks for Characterization

TechniqueExpected DataReference
1H^1H-NMRδ 1.30 (s, 9H, tert-butyl), 2.90–3.20 (m, pyrrolidine)
HR-MS[M+H]+^+ = Calculated for C14_{14}H23_{23}N2_2S: 275.1582
X-rayCrystallographic data for pyrrolidine conformation

Q. Table 2. Computational Parameters for Reactivity Studies

SoftwareFunctionals/Basis SetsApplication
Gaussian 16B3LYP/6-311+G(d,p)Geometrical optimization
AutoDock VinaLamarckian GADocking to protein targets
GROMACSCHARMM36 force fieldSolvation dynamics

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